molecular formula C17H20ClFN4S B12370642 Flumezapine-d8 (hydrochloride)

Flumezapine-d8 (hydrochloride)

Cat. No.: B12370642
M. Wt: 374.9 g/mol
InChI Key: CNEYNQSUTXCXMQ-CADLHFACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flumezapine-d8 (hydrochloride) is a deuterated form of Flumezapine, an investigational antipsychotic drug. The deuterium labeling is used to study the pharmacokinetics and metabolic profiles of the compound. This compound is primarily used in scientific research and is not intended for clinical use.

Properties

Molecular Formula

C17H20ClFN4S

Molecular Weight

374.9 g/mol

IUPAC Name

7-fluoro-2-methyl-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrochloride

InChI

InChI=1S/C17H19FN4S.ClH/c1-11-9-13-16(22-7-5-21(2)6-8-22)19-15-10-12(18)3-4-14(15)20-17(13)23-11;/h3-4,9-10,20H,5-8H2,1-2H3;1H/i5D2,6D2,7D2,8D2;

InChI Key

CNEYNQSUTXCXMQ-CADLHFACSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)F)NC4=C2C=C(S4)C)([2H])[2H])[2H].Cl

Canonical SMILES

CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N4CCN(CC4)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Flumezapine-d8 (hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Flumezapine molecule. The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the presence of deuterated reagents under controlled conditions. The reaction conditions typically include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium.

Industrial Production Methods

The industrial production of Flumezapine-d8 (hydrochloride) involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the deuterium labeling is consistent and effective for research purposes. The compound is then purified and crystallized to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Flumezapine-d8 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Flumezapine-d8 (hydrochloride) is used extensively in scientific research, particularly in the following areas:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound in biological systems.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites using techniques like mass spectrometry.

    Drug Development: Serving as a tracer in drug development to understand the behavior of Flumezapine and its derivatives.

    Environmental Studies: Used as a standard for detecting environmental pollutants and studying their impact.

Mechanism of Action

Flumezapine-d8 (hydrochloride) exerts its effects by antagonizing dopamine receptors in the brain, similar to its non-deuterated counterpart. It also interacts with other receptors, such as muscarinic receptors. The deuterium labeling does not significantly alter the mechanism of action but helps in studying the pharmacokinetics and metabolic profiles more accurately.

Comparison with Similar Compounds

Flumezapine-d8 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Flumezapine: The non-deuterated form of the compound.

    Olanzapine: A structurally related antipsychotic drug.

    Clozapine: Another antipsychotic with a similar mechanism of action.

The uniqueness of Flumezapine-d8 (hydrochloride) lies in its use as a tracer for studying pharmacokinetics and metabolism, providing valuable insights that are not possible with non-deuterated compounds.

Biological Activity

Flumezapine-d8 (hydrochloride), a deuterated form of flumezapine, is a compound that has garnered attention due to its structural similarities to olanzapine, a well-known antipsychotic. Despite its potential, flumezapine faced significant challenges during clinical trials, primarily due to toxicity concerns. This article delves into the biological activity of flumezapine-d8, highlighting its pharmacological properties, mechanisms of action, adverse effects, and relevant research findings.

Overview of Flumezapine-d8

Flumezapine-d8 is classified as a second-generation antipsychotic and was developed for the treatment of schizophrenia. Its chemical structure is similar to that of olanzapine, differing mainly by the substitution of a fluorine atom for a hydrogen atom on the phenyl ring. This modification affects its pharmacological profile, particularly its receptor binding affinity and toxicity.

Flumezapine-d8 exerts its antipsychotic effects primarily through the antagonism of dopamine receptors in the brain. It also interacts with several other receptors, including muscarinic receptors. Notably, flumezapine's antidopaminergic to anticholinergic ratio is five times higher than that of clozapine, suggesting a stronger blockade of dopamine receptors with comparatively lower anticholinergic effects .

Receptor Binding Affinities

The following table summarizes the receptor binding affinities for flumezapine-d8 compared to olanzapine:

Receptor Type Flumezapine-d8 Affinity Olanzapine Affinity
Dopamine D2HighHigh
MuscarinicModerateLow
Serotonin 5-HT2AModerateHigh

This profile indicates that while both compounds act on similar pathways, their effects may vary based on receptor selectivity.

Adverse Effects and Toxicity

Flumezapine's development was halted due to serious safety concerns. Clinical trials revealed that administration led to elevated levels of liver enzymes (AST and ALT) and creatine phosphokinase (CPK), indicating potential liver and muscle toxicity . Additionally, patients experienced extrapyramidal symptoms (EPS), which are common side effects associated with many antipsychotic medications.

Summary of Toxicity Findings

  • Liver Toxicity : Increased liver enzymes observed.
  • Muscle Toxicity : Elevated CPK levels noted.
  • Extrapyramidal Symptoms : Reported in clinical trials.

Case Studies and Research Findings

In various studies investigating the pharmacodynamics and pharmacokinetics of flumezapine-d8, researchers have noted both its therapeutic potential and its limitations:

  • Study on Liver Function : A study highlighted the correlation between flumezapine administration and liver enzyme elevation in participants, leading to concerns about long-term use.
  • Comparative Study with Olanzapine : Research comparing flumezapine-d8 with olanzapine demonstrated that while both compounds effectively reduce psychotic symptoms, flumezapine exhibited a higher incidence of adverse effects related to liver function.
  • Animal Studies : In vivo studies on animal models indicated that modifications in the chemical structure could lead to different metabolic pathways, influencing both efficacy and safety profiles.

Q & A

Q. What statistical approaches are optimal for analyzing dose-response relationships in Flumezapine-d8 (hydrochloride) efficacy studies?

  • Methodological Answer : Nonlinear regression models (e.g., sigmoidal Emax) quantify EC50/IC50 values. Factorial design experiments (as in Table 10 of ) optimize variable interactions (e.g., dose vs. exposure time). Bayesian hierarchical models account for inter-subject variability in preclinical trials, while ANOVA identifies significance thresholds (p<0.05) .

Q. How should researchers validate impurity profiling methods for Flumezapine-d8 (hydrochloride) synthesis byproducts?

  • Methodological Answer : Develop a forced degradation study (acid/base hydrolysis, oxidation) to simulate impurities. Use high-resolution MS/MS to characterize unknown peaks, with toxicity predictions via computational tools (e.g., DEREK Nexus). Method validation follows ICH Q2(R1), including specificity, limit of detection (LOD <0.1%), and robustness to column lot variability .

Q. What strategies mitigate batch-to-batch variability in Flumezapine-d8 (hydrochloride) formulation studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Critical Material Attributes (CMAs) : Monitor particle size distribution (via laser diffraction) and crystallinity (via X-ray diffraction).
  • Process Parameters : Optimize mixing time and temperature using design of experiments (DoE).
    Statistical process control (SPC) charts track variability, with root-cause analysis for out-of-specification batches .

Q. How can in vitro-in vivo correlation (IVIVC) models enhance Flumezapine-d8 (hydrochloride) bioavailability predictions?

  • Methodological Answer : Establish Level A IVIVC by correlating dissolution profiles (using USP apparatus) with plasma concentration-time curves. Apply convolution/deconvolution techniques to account for absorption lag times. Validate models using bootstrap resampling to ensure predictive accuracy (±10% error) .

Q. What experimental designs address conflicting receptor binding data for Flumezapine-d8 (hydrochloride)?

  • Methodological Answer : Replicate assays under standardized conditions (pH, temperature, buffer composition). Use orthogonal binding assays (e.g., surface plasmon resonance vs. radioligand displacement) to confirm affinity. Meta-analysis of historical data identifies outliers, while molecular dynamics simulations explore conformational binding variability .

Notes for Methodological Rigor

  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols, including raw datasets and instrument parameters in supplementary materials .
  • Ethical Compliance : Obtain institutional approvals for biological studies and disclose conflicts of interest in acknowledgments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.